The compound (Z)-7-[(1R)-3alpha,5alpha-Dihydroxy-2beta-[(E)-2-[2-[(3-trifluoromethylphenoxy)methyl]-1,3-dioxolan-2-yl]ethenyl]cyclopentan-1alpha-yl]-5-heptenoic acid methyl ester is a synthetic derivative of prostaglandin analogs, primarily recognized for its application in ophthalmology as an antiglaucoma agent. This compound is also known as Bimatoprost, which is marketed under various brand names, including Lumigan and Latisse. It is classified as an ophthalmologic agent and falls under the category of prostaglandin analogs used to lower intraocular pressure.
Bimatoprost was developed by Allergan and is utilized in treating conditions such as glaucoma and ocular hypertension. Its classification includes:
The synthesis of Bimatoprost involves several steps that typically include:
The detailed synthesis pathway can vary based on the specific reagents used and the desired stereochemistry, but it generally follows a multi-step synthetic route involving both organic transformations and purification processes to isolate the desired product.
The molecular structure of Bimatoprost features:
Property | Value |
---|---|
Molecular Weight | 415.6 g/mol |
XLogP3 | 2.8 |
Hydrogen Bond Donor Count | 4 |
Hydrogen Bond Acceptor Count | 4 |
Rotatable Bond Count | 12 |
Topological Polar Surface Area | 89.8 Ų |
Heavy Atom Count | 30 |
Bimatoprost participates in various chemical reactions that are significant for its pharmacological activity:
These reactions are critical for understanding how Bimatoprost functions within biological systems.
Bimatoprost exerts its effects primarily through:
The pharmacodynamic profile shows that it effectively lowers intraocular pressure, making it beneficial for patients with glaucoma.
Bimatoprost exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Density | Approximately 1.4 g/mL at 25 °C |
Flash Point | >110 °C |
Bimatoprost has significant scientific applications, particularly in:
CAS No.:
CAS No.: 16409-92-0
CAS No.:
CAS No.:
CAS No.: